molecular formula C22H18F4N2O3S B2555191 4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-(trifluoromethyl)phenyl)benzamide CAS No. 451498-87-6

4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-(trifluoromethyl)phenyl)benzamide

Cat. No.: B2555191
CAS No.: 451498-87-6
M. Wt: 466.45
InChI Key: JFLZLIGTMXAFKV-UHFFFAOYSA-N
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Description

4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-(trifluoromethyl)phenyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-(trifluoromethyl)phenyl)benzamide typically involves multiple steps, including the introduction of the fluoro, phenethylsulfamoyl, and trifluoromethyl groups onto the benzamide core. Common synthetic routes may include:

    Nucleophilic substitution reactions: to introduce the fluoro group.

    Sulfonamide formation: through the reaction of an amine with a sulfonyl chloride.

    Amide bond formation: via coupling reactions between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-chlorophenyl)benzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-methylphenyl)benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-(trifluoromethyl)phenyl)benzamide is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

4-fluoro-3-(2-phenylethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F4N2O3S/c23-18-11-10-16(21(29)28-19-9-5-4-8-17(19)22(24,25)26)14-20(18)32(30,31)27-13-12-15-6-2-1-3-7-15/h1-11,14,27H,12-13H2,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLZLIGTMXAFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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